

MET amplification osimertinib resistance combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osimertinib Mesylate

CAS No.: 1421373-66-1

Cat. No.: S002900

Get Quote

MET Amplification & Osimertinib Resistance: Core Concepts

This section addresses fundamental questions about the resistance mechanism.

What is MET amplification and how does it cause resistance to Osimertinib? MET amplification is an increase in the copy number of the *MET* gene, leading to overexpression of the MET receptor tyrosine kinase on cell membranes [1]. In the context of EGFR-mutated NSCLC treated with osimertinib, MET amplification acts as a **bypass resistance mechanism** [2] [1]. It activates downstream signaling pathways like **PI3K-AKT-mTOR** and **RAS-RAF-MEK-ERK** independently of the inhibited EGFR, allowing cancer cells to survive and proliferate despite effective EGFR blockade [2] [1]. This often involves phosphorylation of ErbB3 (HER3), which is a key activator of these survival pathways [2].

How prevalent is MET amplification as a resistance mechanism? The prevalence varies depending on the treatment line, as shown in the table below.

Treatment Context	Prevalence of MET Amplification	Key Supporting Trial Data
Post 1st/2nd-gen EGFR-TKI	5–21% [2]	

Treatment Context	Prevalence of MET Amplification	Key Supporting Trial Data
Second-line Osimertinib	7–15% [2]; 18% (14/78 patients) [3]	AURA3 Trial [3]
First-line Osimertinib	7–15% [2]; 16% (17/109 patients) [4]	FLAURA Trial [4]

Combination Therapy Strategies to Overcome Resistance

This section covers the primary therapeutic approach to tackling MET-driven resistance.

What is the standard strategy to overcome MET amplification-mediated resistance? The established strategy is **dual EGFR/MET inhibition** [2] [1]. This approach simultaneously blocks the original oncogenic driver (EGFR) and the resistance pathway (MET), overcoming the bypass signaling.

What are the specific therapeutic agents and combinations? Multiple agents and combination strategies are under clinical investigation, as summarized below.

Therapeutic Strategy	Agent Examples	Key Features / Clinical Context
EGFR TKI + MET TKI	Osimertinib + Savolitinib/Capmatinib/Tepotinib [2]	Classic small-molecule inhibitor combination [2].
Bispecific Antibody	Amivantamab (EGFR/MET) [1]	Targets both receptors with one molecule; shows efficacy regardless of MET alteration levels [1].
ADC + EGFR TKI	Telisotuzumab Vedotin (ADC) + Osimertinib [1]	ADC targets MET-overexpressing cells; shows activity in osimertinib-resistant NSCLC [1].
EGFR TKI + Anti-angiogenesis	Osimertinib + Anlotinib (VEGFR inhibitor) [5]	Targets tumor microenvironment; improved PFS and OS in a retrospective study [5].

Experimental Guide: Detecting MET Amplification

For researchers validating this resistance mechanism in the lab, here is a guide to detection methods and their challenges.

What are the common assays for identifying MET amplification? The two primary methods are **Fluorescence In Situ Hybridization (FISH)** and **Next-Generation Sequencing (NGS)**, each with its own advantages and interpretive challenges [2] [1].

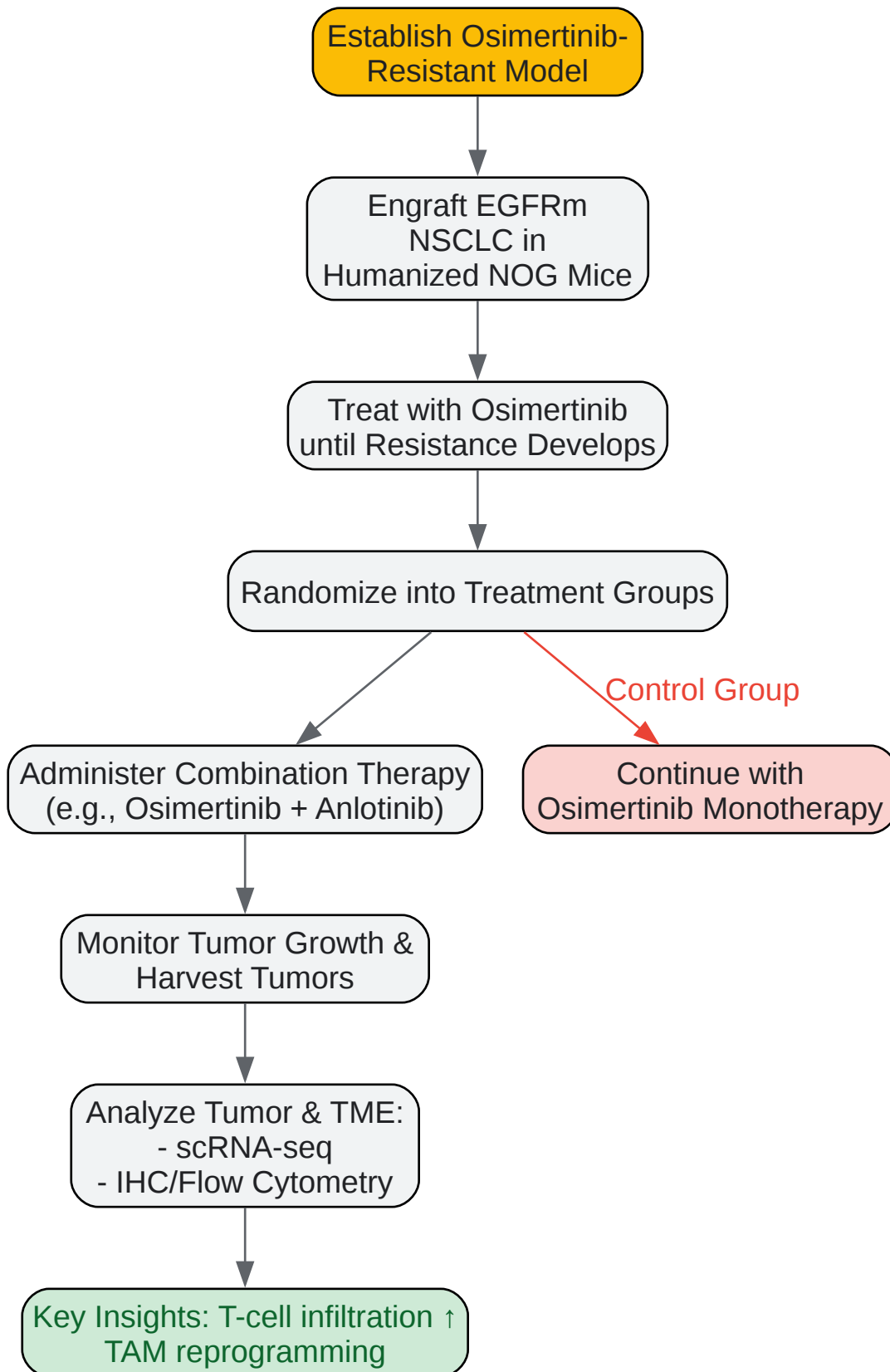
Assay	Principle	Key Challenges & Considerations
FISH	Directly visualizes gene copy number on chromosomes using fluorescent probes.	Diagnostic thresholds can vary; must distinguish true focal amplification from polysomy (multiple copies of chromosome 7) [2] [1].
NGS	Detects copy number changes through high-throughput DNA sequencing.	Platform-specific thresholds and bioinformatic pipelines can complicate interpretation and clinical applicability [2] [1].

Recommended Workflow:

- **Sample Collection:** Prioritize **tissue re-biopsy** at the time of disease progression for the most accurate molecular profiling [1].
- **Primary Testing:** Use **NGS** on tumor tissue or circulating tumor DNA (ctDNA) from plasma for a comprehensive view of resistance mechanisms [3] [4].
- **Orthogonal Confirmation:** If NGS indicates MET amplification and a targeted MET therapy is planned, consider confirming the result with **FISH**, especially if the NGS result is borderline or ambiguous.

Research Models for Studying Resistance & Combination Therapy

Preclinical models are crucial for developing new therapies. The workflow below outlines a robust experimental approach using a humanized mouse model, which is particularly valuable for studying the tumor microenvironment (TME).



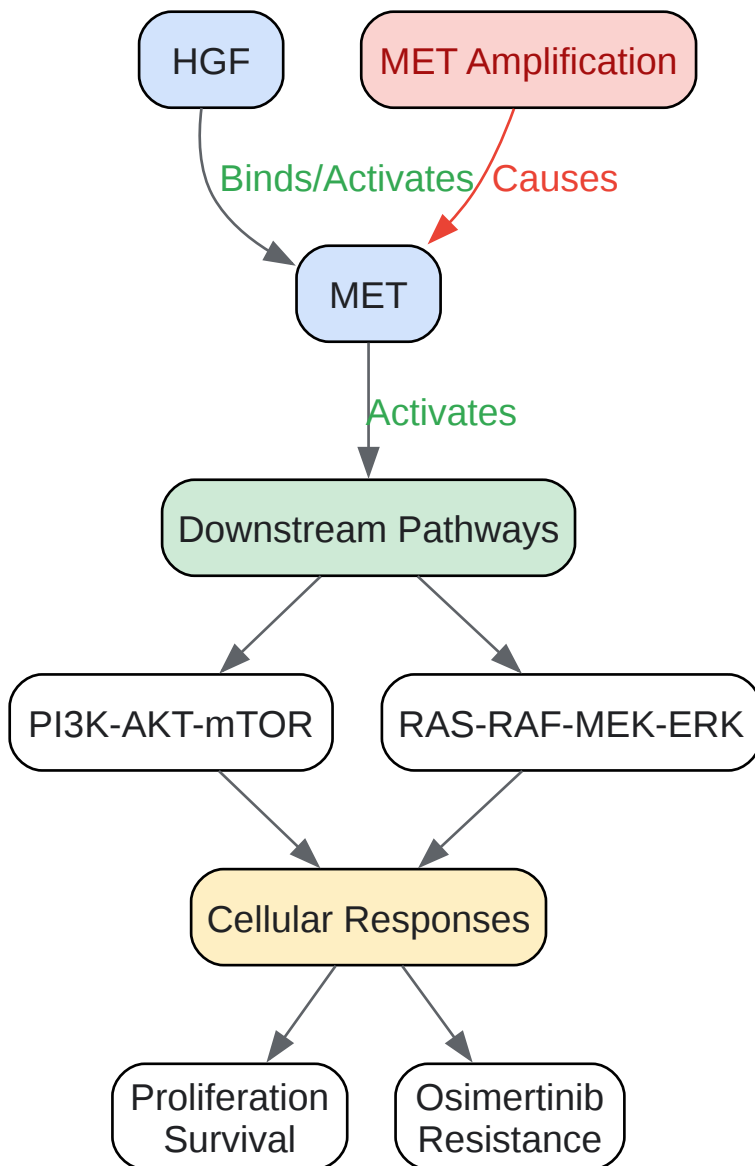
[Click to download full resolution via product page](#)

Key Experimental Steps Based on Recent Research [5]:

- **Model Establishment:** Use a **humanized mouse model** (e.g., immunodeficient NOG mice reconstituted with human immune cells) implanted with patient-derived xenografts (PDX) or cell lines (CDX). This model preserves human-specific TME interactions, which are critical for studying immunotherapy and combination effects [5].
- **Resistance Development:** Treat the engrafted tumors with osimertinib until resistance is confirmed.
- **Therapeutic Intervention:** Randomize mice into groups, including a control group (continued osimertinib) and combination therapy group(s) (e.g., osimertinib plus a MET TKI or an anti-angiogenic agent).
- **Analysis of Tumor and TME:**
 - **Tumor Growth:** Monitor and compare tumor volumes to assess efficacy.
 - **Single-Cell RNA Sequencing (scRNA-seq):** Perform on harvested tumor tissue to analyze changes in immune cell populations (e.g., T cells, macrophages) and their functional states at a single-cell resolution. This can reveal, for instance, an increase in cytotoxic CD8+ T cells and a downregulation of specific macrophage subsets [5].
 - **Validation:** Use immunohistochemistry (IHC) or flow cytometry to validate findings from scRNA-seq (e.g., increased infiltration of CD4+ T cells and PD-1+CD8+ T cells).

Key Signaling Pathway in MET-Mediated Resistance

The following diagram illustrates the core signaling pathway that is activated in MET amplification-mediated resistance, which is the target of combination therapies.



[Click to download full resolution via product page](#)

Frequently Asked Questions (FAQs)

Does the presence of MET amplification at resistance affect the loss of the T790M mutation? Yes, there is an association. Data from the AURA3 trial shows that among patients with baseline detectable plasma EGFR T790M who developed MET amplification, **50% (6/12 patients) lost detectable T790M** at progression. In contrast, patients who acquired EGFR C797X mutations did not lose T790M detection [3]. This suggests that MET-driven resistance can occur independently of the original T790M resistance mechanism.

What are the challenges in diagnosing MET amplification? The main challenges are the **variability in diagnostic thresholds** between different assay platforms (like FISH and NGS) and the difficulty in interpreting the results clinically [2] [1]. Furthermore, distinguishing between true focal amplification (a driver event) and polysomy is critical, as the latter may not be a primary driver of resistance [1].

Are there biomarker-agnostic strategies for treating osimertinib-resistant disease? Yes. When a re-biopsy is not feasible or biomarker testing is inconclusive, options like the bispecific antibody **amivantamab** have shown encouraging efficacy regardless of the level of MET alteration [1]. Combination strategies targeting the tumor microenvironment, such as **osimertinib plus anti-angiogenesis therapy**, have also demonstrated promising clinical activity, potentially offering a pathway-independent effect [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Management of MET-Driven Resistance to Osimertinib in ... [pmc.ncbi.nlm.nih.gov]
2. as a MET Driver to TKI Amplification in Lung... Resistance Therapies [pmc.ncbi.nlm.nih.gov]
3. Analysis of acquired resistance mechanisms to osimertinib in patients... [nature.com]
4. Candidate mechanisms of acquired resistance to first-line ... [nature.com]
5. in Osimertinib with anti-angiogenesis combination presents... therapy [bmcmmedicine.biomedcentral.com]

To cite this document: Smolecule. [MET amplification osimertinib resistance combination therapy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002900#met-amplification-osimertinib-resistance-combination-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com